
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is a heterocyclic compound that contains bromine, fluorine, iodine, and hydroxyl functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol typically involves multi-step organic reactions. One common method is the halogenation of a pyridine derivative, followed by the introduction of difluoromethyl and hydroxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and functional group modification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of reactive halogen compounds and the need for precise control of reaction parameters.
化学反応の分析
Types of Reactions
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The halogen atoms can be reduced to form less reactive derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in Suzuki-Miyaura coupling reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-Bromo-5-(difluoromethyl)-1H-pyrazole
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-5-(difluoromethyl)-6-fluoro-1-trityl-1H-indazole
Uniqueness
4-Bromo-5-(difluoromethyl)-6-iodopyridin-3-ol is unique due to the combination of bromine, fluorine, iodine, and hydroxyl groups on a pyridine ring. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in similar compounds. The presence of multiple halogens and a hydroxyl group allows for diverse chemical modifications and functionalization, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H3BrF2INO |
|---|---|
分子量 |
349.90 g/mol |
IUPAC名 |
4-bromo-5-(difluoromethyl)-6-iodopyridin-3-ol |
InChI |
InChI=1S/C6H3BrF2INO/c7-4-2(12)1-11-6(10)3(4)5(8)9/h1,5,12H |
InChIキー |
PMOICACUYVNJRZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)I)C(F)F)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



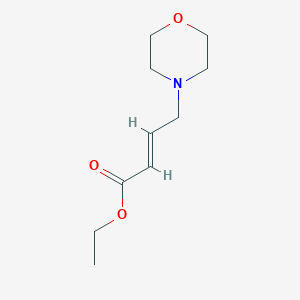
![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
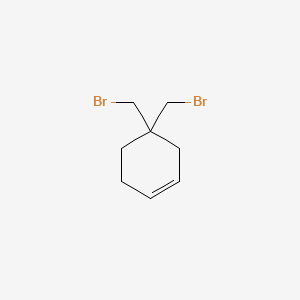
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)


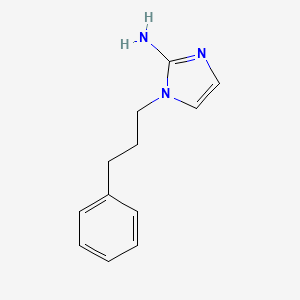

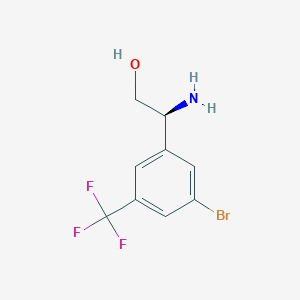
![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
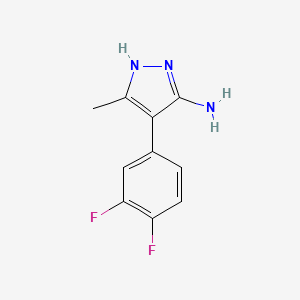

![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
